molecular formula C11H14ClNO2 B2673929 (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride CAS No. 1246509-66-9

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

Cat. No.: B2673929
CAS No.: 1246509-66-9
M. Wt: 227.69
InChI Key: RSENWQHYPMZMBK-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features an indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring. The presence of an amino group and a carboxylate ester makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as indene or its derivatives.

    Functional Group Introduction:

    Chiral Resolution: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (S)-configuration.

    Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and acid catalysts.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Introduction of various substituents depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active form of the compound. The indene backbone provides structural rigidity, allowing for precise interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: The enantiomer of the compound with different stereochemistry.

    Indene derivatives: Compounds with similar indene backbones but different functional groups.

Uniqueness

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8;/h2-3,6,10H,4-5,12H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSENWQHYPMZMBK-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC2N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(CC[C@@H]2N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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